

GDC-0575: A Technical Overview of its Chemical Properties and Synthesis

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Compound of Interest

Compound Name: GDC-0575

Cat. No.: B607621

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GDC-0575, also known as ARRY-575 and RG7741, is a potent and highly selective, orally bioavailable small-molecule inhibitor of checkpoint kinase 1 (Chk1).^{[1][2]} Chk1 is a critical serine/threonine kinase involved in the DNA damage response, primarily responsible for cell cycle arrest to allow for DNA repair. By inhibiting Chk1, **GDC-0575** can override this checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells, particularly when used in combination with DNA-damaging chemotherapeutic agents.^{[3][4]} This technical guide provides a comprehensive overview of the chemical properties and synthesis of **GDC-0575**.

Chemical Properties

GDC-0575 is a complex heterocyclic molecule. Its key chemical and physical properties are summarized in the table below for easy reference.

Property	Value
IUPAC Name	(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide[5]
Molecular Formula	C16H20BrN5O (Free base)[2][6]
C16H21BrClN5O (Monohydrochloride)[1][7][8]	
Molecular Weight	378.27 g/mol (Free base)[2][6][9]
414.73 g/mol (Monohydrochloride)[1][7][8]	
CAS Number	1196541-47-5 (Free base)[2][5][6]
1196504-54-7 (Monohydrochloride)[1][7][8]	
SMILES String	O=C(C1CC1)NC2=CNC3=NC=C(Br)C(N4C--INVALID-LINK--CCC4)=C32[2][8]
Solubility	DMSO: ≥ 60 mg/mL[8][10]
Ethanol: ~11 mg/mL[9]	
Water: Insoluble[9]	
Appearance	Light yellow to yellow solid[2]
IC50	1.2 nM for Chk1[1][2][6][7][8][9]

Synthesis of GDC-0575

The synthesis of **GDC-0575** is a multi-step process, starting from the readily available 7-azaindole. A key intermediate in this synthesis is 5-bromo-4-chloro-3-nitro-7-azaindole. The overall manufacturing process has been optimized to be efficient and scalable.

Synthesis of Key Intermediate: 5-bromo-4-chloro-3-nitro-7-azaindole

An efficient and highly regioselective synthesis for this key intermediate has been developed, starting from 7-azaindole.[1][9][11]

Experimental Protocol:

- **N-Oxide Formation:** 7-azaindole is treated with meta-chloroperoxybenzoic acid (m-CPBA) in ethyl acetate to form 1H-pyrrolo[2,3-b]pyridine 7-oxide.
- **Chlorination:** The resulting N-oxide is then reacted with methanesulfonyl chloride (MsCl) in dimethylformamide (DMF) to regioselectively yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.[9]
- **Nitration:** The 4-chloro-7-azaindole is subsequently nitrated using a mixture of nitric acid and sulfuric acid to produce 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.
- **Bromination:** The final step to the key intermediate involves a highly regioselective bromination using N-bromosuccinimide (NBS) in the presence of sodium acetate in acetic acid to afford 5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.[11] This process is designed to be operationally simple, with each product isolated via direct crystallization.[1][9]

Final Synthetic Steps to GDC-0575

The conversion of the key intermediate to **GDC-0575** involves a nucleophilic aromatic substitution, reduction of the nitro group, and subsequent amidation.

Experimental Protocol:

- **Nucleophilic Aromatic Substitution:** The 5-bromo-4-chloro-3-nitro-7-azaindole intermediate is reacted with (R)-tert-butyl (piperidin-3-yl)carbamate in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like 2-methyltetrahydrofuran (2-MeTHF). This step substitutes the chlorine at the C4 position.
- **Nitro Group Reduction:** The nitro group of the resulting compound is then chemoselectively hydrogenated to an amino group. This is a critical step, as the bromine substituent must remain intact. A metal-modified platinum catalyst in the presence of N-methylmorpholine is effective for this transformation. The resulting amino-azaindole is highly sensitive to oxygen.
- **Amidation:** Due to the instability of the amino-azaindole, it is immediately quenched in the same reaction vessel with cyclopropanecarbonyl chloride after the hydrogen is purged with nitrogen. This forms the final amide bond.

- **Deprotection and Crystallization:** The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions. The final product, **GDC-0575**, is then crystallized as a toluene solvate to yield a highly pure product.



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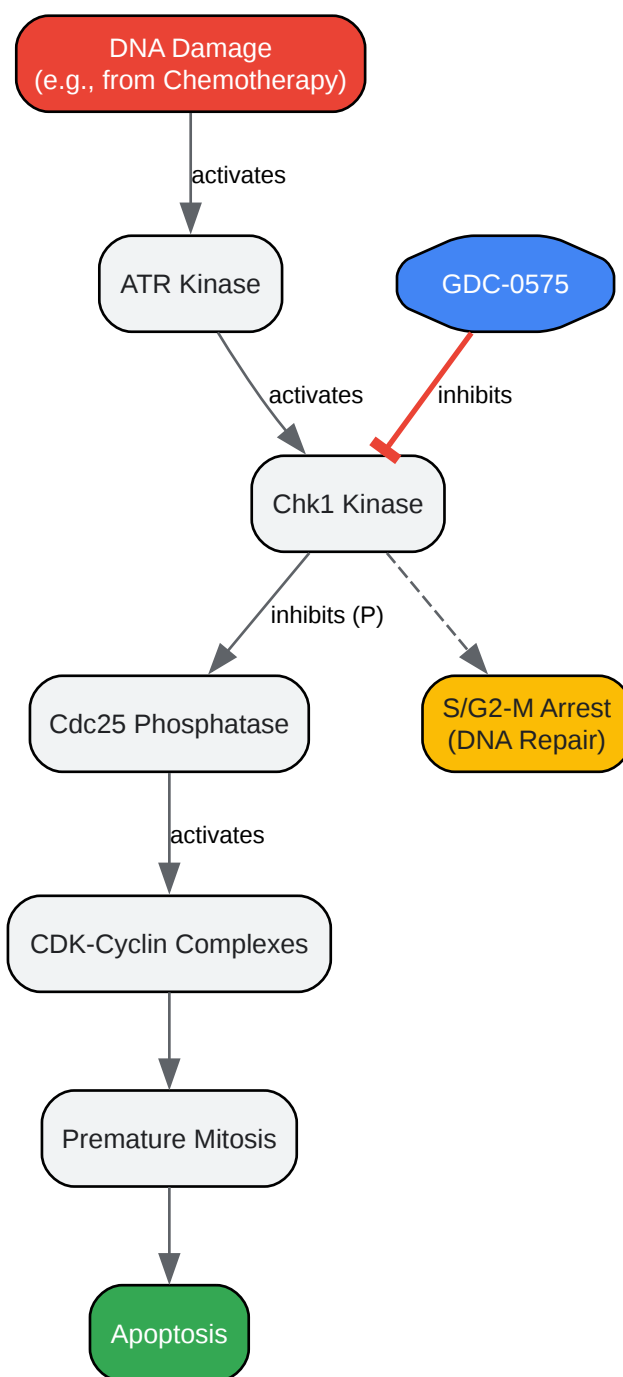
Figure 1: Synthetic Workflow for **GDC-0575**

Signaling Pathways and Mechanism of Action

GDC-0575 exerts its therapeutic effect by modulating key signaling pathways involved in cell cycle control and inflammation.

Inhibition of the Chk1-Mediated DNA Damage Response

In response to DNA damage, often induced by chemotherapy, the ATR kinase activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the S and G2/M phases, which allows time for DNA repair. **GDC-0575** directly inhibits Chk1, preventing the phosphorylation of Cdc25. This leads to the premature activation of CDKs, forcing the cell to enter mitosis with damaged DNA, ultimately resulting in apoptosis.



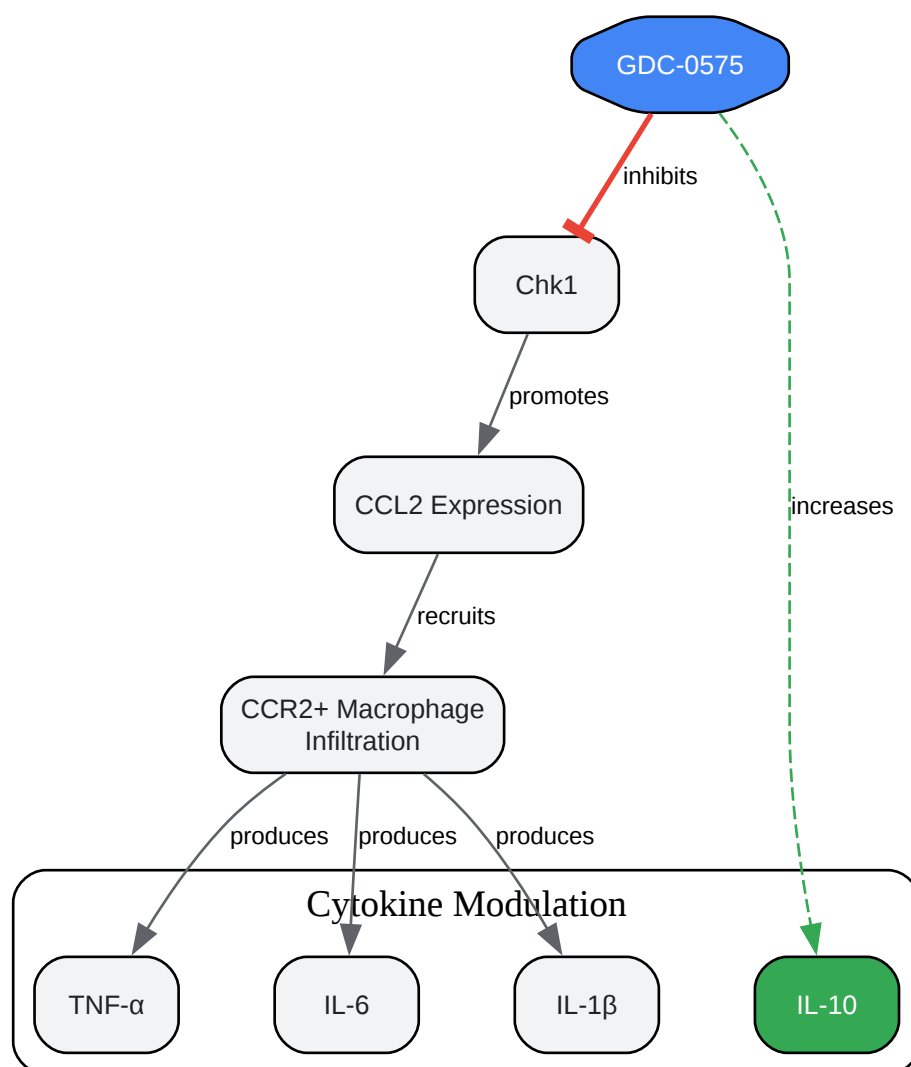
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Figure 2: **GDC-0575** Inhibition of the Chk1 Signaling Pathway

Modulation of Inflammatory Pathways

Recent studies have also elucidated a role for **GDC-0575** in modulating inflammatory responses, particularly in the context of colitis and colitis-associated cancer. **GDC-0575** has

been shown to inhibit the expression of the chemokine CCL2. This, in turn, reduces the infiltration of CCR2-positive macrophages into tissues. The reduced macrophage infiltration leads to a decrease in the production of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β , and an increase in the anti-inflammatory cytokine IL-10.[10][12]



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